N'-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridec-4-ene-5-carbohydrazide
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Overview
Description
N’-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0{2,6}.0{8,12}]tridec-4-ene-5-carbohydrazide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0{2,6}.0{8,12}]tridec-4-ene-5-carbohydrazide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the hydrazide and subsequent cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0{2,6}.0{8,12}]tridec-4-ene-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0{2,6}.0{8,12}]tridec-4-ene-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0{2,6}.0{8,12}]tridec-4-ene-5-carbohydrazide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide
- (1,2-Bis-(3,4-dimethoxy-phenyl)-ethylidene)-(1,2,4)triazol-4-yl-amine
Uniqueness
N’-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0{2,6}.0{8,12}]tridec-4-ene-5-carbohydrazide stands out due to its unique tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H27ClN4O6 |
---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-5-carboxamide |
InChI |
InChI=1S/C28H27ClN4O6/c1-37-19-8-5-14(11-20(19)38-2)9-10-33-27(35)21-17-12-18(22(21)28(33)36)25-23(17)24(32-39-25)26(34)31-30-13-15-3-6-16(29)7-4-15/h3-8,11,13,17-18,21-23,25H,9-10,12H2,1-2H3,(H,31,34)/b30-13+ |
InChI Key |
CAPXRKXPGPCLOF-VVEOGCPPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C(=O)N/N=C/C6=CC=C(C=C6)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C(=O)NN=CC6=CC=C(C=C6)Cl)OC |
Origin of Product |
United States |
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